O,O-Dimethyl O-phenyl phosphorothioate O,O-Dimethyl O-phenyl phosphorothioate
Brand Name: Vulcanchem
CAS No.: 33576-92-0
VCID: VC3902585
InChI: InChI=1S/C8H11O3PS/c1-9-12(13,10-2)11-8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES: COP(=S)(OC)OC1=CC=CC=C1
Molecular Formula: C8H11O3PS
Molecular Weight: 218.21 g/mol

O,O-Dimethyl O-phenyl phosphorothioate

CAS No.: 33576-92-0

Cat. No.: VC3902585

Molecular Formula: C8H11O3PS

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

O,O-Dimethyl O-phenyl phosphorothioate - 33576-92-0

Specification

CAS No. 33576-92-0
Molecular Formula C8H11O3PS
Molecular Weight 218.21 g/mol
IUPAC Name dimethoxy-phenoxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C8H11O3PS/c1-9-12(13,10-2)11-8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key PZZAINQLAOZPRL-UHFFFAOYSA-N
SMILES COP(=S)(OC)OC1=CC=CC=C1
Canonical SMILES COP(=S)(OC)OC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

O,O-Dimethyl O-phenyl phosphorothioate belongs to the phosphorothioate class, featuring a central phosphorus atom bonded to two methoxy groups, a phenyl group, and a sulfur atom. This configuration confers stability and reactivity, critical for its biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁O₃PS
Molecular Weight218.21 g/mol
Exact Mass218.01700
PSA (Polar Surface Area)69.59 Ų
LogP (Partition Coefficient)3.23
HS Code2920190090

The compound’s logP value of 3.23 indicates moderate lipophilicity, facilitating membrane penetration in biological systems . Its polar surface area (69.59 Ų) suggests limited water solubility, typical of organophosphorus insecticides .

Synthesis and Industrial Production

The synthesis of O,O-dimethyl O-phenyl phosphorothioate involves phosphorylation reactions. A phenolic derivative reacts with dimethyl phosphorothioate under controlled conditions, yielding the target compound through nucleophilic substitution. Industrial production scales this process, optimizing temperature and catalyst use to enhance yield and purity.

O,O-Dimethyl O-phenyl phosphorothioate primarily inhibits AChE, an enzyme critical for hydrolyzing acetylcholine (ACh) at synaptic junctions. By phosphorylating AChE’s serine residue, the compound prevents ACh breakdown, leading to neurotransmitter accumulation, hyperexcitation, and paralysis in insects .

Computational Insights into Reactivity

Density Functional Theory (DFT) studies reveal that nitro-substituted derivatives exhibit enhanced reactivity. For instance, O,O-dimethyl O-(3-nitro-phenyl) phosphorothioate has the lowest HOMO-LUMO energy gap (0.159 au), indicating high electrophilicity and susceptibility to nucleophilic attack .

Table 2: Reactivity Parameters of Substituted Derivatives

CompoundHOMO-LUMO Gap (au)Heat of Formation (kcal/mol)
3-Nitro-phenyl derivative0.159298.74
Parent compound0.210264.29

These findings correlate with bioactivity, as electron-withdrawing groups enhance AChE inhibition potency .

Modulation of Ion Channels

Beyond AChE inhibition, O,O-dimethyl O-phenyl phosphorothioate affects voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels in Drosophila melanogaster. Whole-cell patch clamp recordings demonstrate compound-induced depolarization of projection neurons and reduced spontaneous firing, suggesting dual mechanisms of action .

Applications in Agriculture and Pest Control

As a broad-spectrum insecticide, O,O-dimethyl O-phenyl phosphorothioate targets pests like Spodoptera litura and Plutella xylostella. Its delayed larval development effect at sublethal concentrations (e.g., 50 mg/L) offers advantages in integrated pest management by reducing population growth rates .

Environmental and Toxicological Profile

Ecotoxicological Risks

The compound’s environmental half-life varies with soil pH and microbial activity. Hydrolysis products include dimethyl thiophosphate and phenolic derivatives, which may accumulate in aquatic systems due to moderate persistence .

Recent Advances and Future Directions

Recent studies focus on derivatization to reduce non-target toxicity. Introducing sulfonyl or amide groups alters electron distribution, mitigating AChE affinity while retaining insecticidal activity . Computational models predict that O,O-dimethyl O-(4-carboxyphenyl) phosphorothioate may exhibit lower bioaccumulation, offering a safer profile .

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